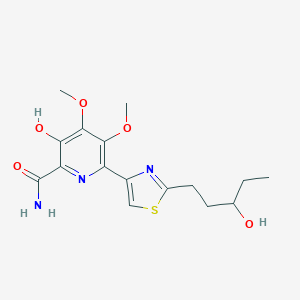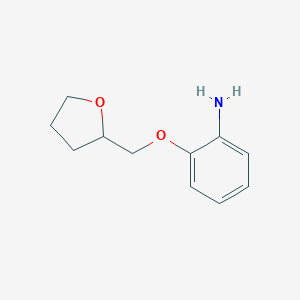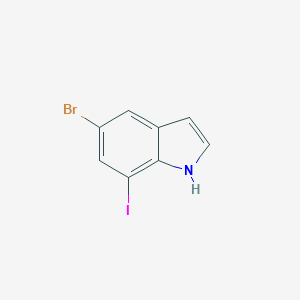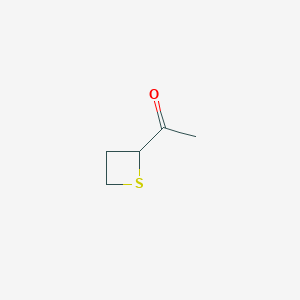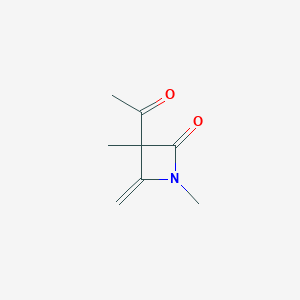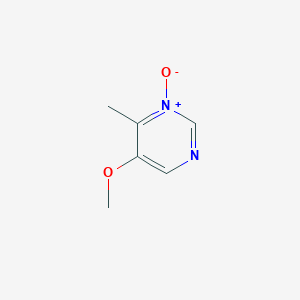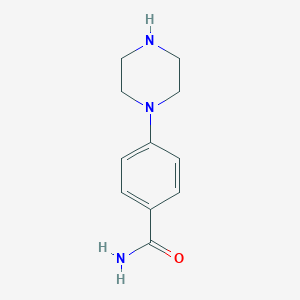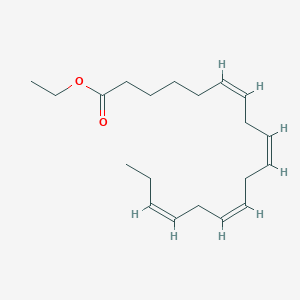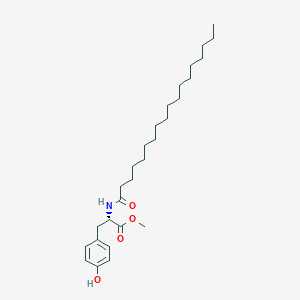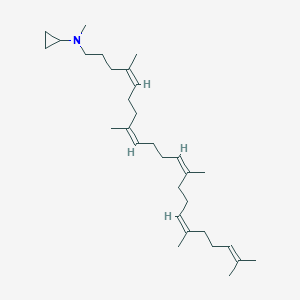
Trisnorsqualene N-methylcyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisnorsqualene N-methylcyclopropylamine (TNSA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TNSA is a cyclopropane-containing compound that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of Trisnorsqualene N-methylcyclopropylamine is not fully understood. However, it has been proposed that Trisnorsqualene N-methylcyclopropylamine may interact with cellular membranes and modulate their properties. Trisnorsqualene N-methylcyclopropylamine may also interact with specific proteins and enzymes, leading to changes in their activity and function.
Efectos Bioquímicos Y Fisiológicos
Trisnorsqualene N-methylcyclopropylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that Trisnorsqualene N-methylcyclopropylamine can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Trisnorsqualene N-methylcyclopropylamine can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trisnorsqualene N-methylcyclopropylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Trisnorsqualene N-methylcyclopropylamine is also stable under various conditions, making it suitable for use in different experimental setups. However, Trisnorsqualene N-methylcyclopropylamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the study of Trisnorsqualene N-methylcyclopropylamine include the development of novel Trisnorsqualene N-methylcyclopropylamine-based materials, investigation of its mechanism of action, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of Trisnorsqualene N-methylcyclopropylamine involves the reaction of trisnorsqualene with N-methylcyclopropanamine. The reaction is catalyzed by a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and cyclization. The final product is obtained through purification and isolation procedures.
Aplicaciones Científicas De Investigación
Trisnorsqualene N-methylcyclopropylamine has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, Trisnorsqualene N-methylcyclopropylamine has been shown to have anti-cancer and anti-inflammatory properties. In material science, Trisnorsqualene N-methylcyclopropylamine has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In catalysis, Trisnorsqualene N-methylcyclopropylamine has been used as a catalyst for various reactions, including the Diels-Alder reaction.
Propiedades
Número CAS |
123594-77-4 |
|---|---|
Nombre del producto |
Trisnorsqualene N-methylcyclopropylamine |
Fórmula molecular |
C31H53N |
Peso molecular |
439.8 g/mol |
Nombre IUPAC |
N-methyl-N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21- |
Clave InChI |
DWHRGDDPNGNRRM-LKNHTZMTSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCN(C)C1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Sinónimos |
trisnorsqualene N-methylcyclopropylamine trisnorsqualene NMCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



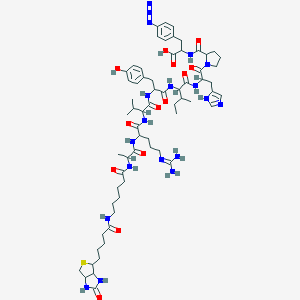
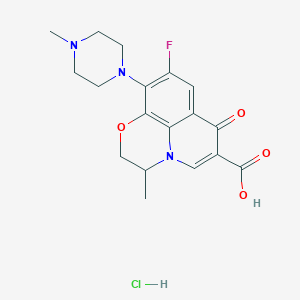
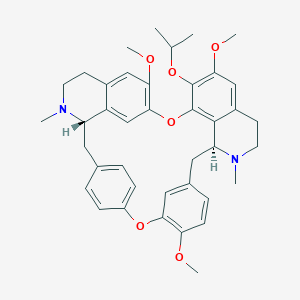
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
